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Compound of Interest

Compound Name: Sumanirole maleate

Cat. No.: B1662219

This guide provides a comprehensive overview of the chemical structure, physicochemical
properties, and pharmacological profile of Sumanirole maleate. It is intended for researchers,
scientists, and professionals involved in drug development and neuroscience research. This
document details the methodologies for key experiments and presents quantitative data in a
structured format for ease of comparison.

Chemical Identity and Structure

Sumanirole is a potent and selective dopamine D2 receptor agonist.[1][2][3] Its chemical hame
is (5R)-5,6-Dihydro-5-(methylamino)-4H-imidazo[4,5,1-ijjJquinolin-2(1H)-one. It is commonly
supplied as a maleate salt.[4][5]

Table 1: Chemical Identifiers for Sumanirole Maleate
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Identifier Value

(5R)-5,6-dihydro-5-(methylamino)-4H-
IUPAC Name imidazo[4,5,1-ijjquinolin-2(1H)-one (22)-2-

butenedioate

Synonyms PNU-95666, U-95666E
CAS Number 179386-44-8
Molecular Formula C11H13N30 : C4H40a4
Molecular Weight 319.31 g/mol

O=C1N(C--INVALID-LINK--

SMILES
C2)C3=C2C=CC=C3N1.0=C(0)/C=C\C(0)=0

InChl Key VOJRMYBBPKNLLI-ORHWHDKWSA-N

Physicochemical Properties

Sumanirole maleate is a white to beige powder. Its solubility and other physical characteristics
are critical for its handling, formulation, and biological activity.

Table 2: Physicochemical Properties of Sumanirole Maleate

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://www.benchchem.com/product/b1662219?utm_src=pdf-body
https://www.benchchem.com/product/b1662219?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662219?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value

Physical Form Powder

Color White to beige

Melting Point Not explicitly stated in search results.

Water: 10 mg/mL (clear solution), Soluble to 100

Solubility
mM. DMSO: 16 mg/mL, Soluble to 100 mM.
Optical Activity [a]/D -22 to -32° (c = 1 in H20)
pKa Not explicitly stated in search results.
Purity >98% (by HPLC)
Storage Store at -20°C, desiccated

Pharmacological Properties

Sumanirole is a high-affinity dopamine D2 receptor agonist with notable selectivity over other
dopamine receptor subtypes. This selectivity is a key feature of its pharmacological profile.

Table 3: Pharmacological Data for Sumanirole

Parameter Receptor Value (nM)
Binding Affinity (Ki) D2 9.0

D3 1940

D4 >2190

D1 >7140

Functional Potency (ECso) D2 17-75

Experimental Protocols

This section outlines the general methodologies for key experiments related to the
characterization of Sumanirole maleate.
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Synthesis of Sumanirole

While a detailed step-by-step synthesis protocol for Sumanirole is not publicly available in the
provided search results, the literature indicates that it can be synthesized from quinoline
precursors. The synthesis involves the formation of the imidazo[4,5,1-ij]Jquinolin-2(1H)-one core
structure and the introduction of the (R)-methylamino group at the 5-position. The synthesis of
analogues often involves protection and deprotection steps of the amine and amide
functionalities to achieve selective alkylation.

Purity Analysis by HPLC

The purity of Sumanirole maleate is typically assessed by High-Performance Liquid
Chromatography (HPLC).

Workflow for HPLC Purity Analysis
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Fig. 1: General workflow for HPLC purity analysis of Sumanirole maleate.

A general Reverse-Phase HPLC (RP-HPLC) method would involve:

e Column: A C18 stationary phase.
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» Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.qg.,
water with trifluoroacetic acid).

» Detection: UV detection at a wavelength where Sumanirole maleate has significant

absorbance.

e Quantification: The percentage purity is determined by the area of the main peak relative to
the total area of all peaks in the chromatogram.

Determination of Physicochemical Properties

The melting point can be determined using a capillary melting point apparatus.

Workflow for Melting Point Determination
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Fig. 2: Workflow for determining the melting point of a solid compound.

The procedure involves packing a small amount of the powdered sample into a capillary tube,
placing it in a melting point apparatus, and heating it gradually while observing the sample. The
temperature at which the substance begins to melt and the temperature at which it becomes
completely liquid are recorded to define the melting range.

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Workflow for pKa Determination
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Fig. 3: Workflow for determining the pKa of a compound by potentiometric titration.

This method involves dissolving the compound in a suitable solvent and titrating it with a
standardized solution of an acid or base. The pH of the solution is measured after each
addition of the titrant, and the data is used to construct a titration curve. The pKa value
corresponds to the pH at the half-equivalence point.

Pharmacological Assays

This assay is used to determine the binding affinity (Ki) of Sumanirole for dopamine receptors.
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Workflow for Radioligand Binding Assay
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Fig. 4: Workflow for a competitive radioligand binding assay.

The assay measures the ability of unlabeled Sumanirole to compete with a radiolabeled ligand
for binding to the D2 receptor. The concentration of Sumanirole that inhibits 50% of the specific
binding of the radioligand is the ICso, which is then used to calculate the Ki.

This functional assay measures the effect of Sumanirole on the downstream signaling of the D2
receptor.

Workflow for cAMP Accumulation Assay
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Fig. 5: Workflow for a cAMP accumulation assay to measure Gi-coupled receptor agonism.

Since the D2 receptor is a Gi-coupled receptor, its activation by an agonist like Sumanirole
inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (CAMP) levels. In this
assay, cells are typically stimulated with forskolin to increase basal CAMP levels, and the ability
of Sumanirole to reduce these levels is measured.

Mechanism of Action and Signhaling Pathways

Sumanirole exerts its effects by acting as an agonist at the dopamine D2 receptor. The
activation of the D2 receptor, a G protein-coupled receptor (GPCR), initiates intracellular
signaling cascades.

G Protein-Dependent Signaling

The canonical signaling pathway for the D2 receptor involves coupling to inhibitory G proteins
(Gi/o).

Dopamine D2 Receptor G Protein-Dependent Signaling Pathway
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Fig. 6: G protein-dependent signaling pathway of the dopamine D2 receptor.

Upon binding of Sumanirole, the D2 receptor activates the Gi/o protein, leading to the inhibition
of adenylyl cyclase. This reduces the conversion of ATP to cAMP, thereby lowering intracellular
cAMP levels and decreasing the activity of protein kinase A (PKA).

B-Arrestin-Dependent Signaling

In addition to G protein-mediated signaling, GPCRs like the D2 receptor can also signal
through B-arrestin pathways.

Dopamine D2 Receptor (3-Arrestin Recruitment
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Fig. 7: B-arrestin recruitment to the dopamine D2 receptor.

Agonist binding can lead to the phosphorylation of the D2 receptor by G protein-coupled
receptor kinases (GRKSs). This phosphorylation promotes the recruitment of 3-arrestin, which
can lead to receptor desensitization, internalization, and the initiation of G protein-independent
signaling cascades. Assays such as Bioluminescence Resonance Energy Transfer (BRET) can
be used to study the recruitment of 3-arrestin to the D2 receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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